[1-({[(5-bromo-1H-indol-1-yl)acetyl]amino}methyl)cyclohexyl]acetic acid
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Overview
Description
- 1-({[(5-bromo-1H-indol-1-yl)acetyl]amino}methyl)cyclohexyl]acetic acid: , also known as 5-(5-bromo-1H-indol-1-yl)pentan-1-ol , is a compound with the following chemical formula:
- It contains an indole ring, which is a significant heterocyclic system found in natural products and drugs. Indoles play essential roles in cell biology and exhibit diverse biological properties.
- The compound’s structure includes a cyclohexyl group and an acetic acid moiety, making it an intriguing target for synthesis and study .
C12H10BrNO3
.Preparation Methods
- One synthetic route involves the Fischer indole synthesis, where optically active cyclohexanone reacts with phenylhydrazine hydrochloride using methanesulfonic acid (MsOH) as a catalyst. This process yields the tricyclic indole product.
- Industrial production methods may vary, but this compound can be synthesized through similar reactions in larger scales.
Chemical Reactions Analysis
Reactions: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: These reactions can lead to modified indole derivatives, potentially with altered biological properties.
Scientific Research Applications
Chemistry: Investigate its reactivity, stability, and potential as a building block for more complex molecules.
Biology: Explore its interactions with cellular components, receptors, and enzymes.
Medicine: Assess its pharmacological effects, potential as a drug candidate, or use in drug delivery systems.
Industry: Consider applications in materials science, catalysis, or organic synthesis.
Mechanism of Action
- The compound’s mechanism of action likely involves interactions with specific molecular targets. Further research is needed to elucidate these pathways.
Comparison with Similar Compounds
Similar Compounds: Other indole derivatives, such as 5-fluoro-3-phenyl-1H-indole-2-carbonyl thiosemicarbazides, have been studied for their antiviral activity.
Uniqueness: Highlight its distinct features compared to other indole-based compounds.
Properties
Molecular Formula |
C19H23BrN2O3 |
---|---|
Molecular Weight |
407.3 g/mol |
IUPAC Name |
2-[1-[[[2-(5-bromoindol-1-yl)acetyl]amino]methyl]cyclohexyl]acetic acid |
InChI |
InChI=1S/C19H23BrN2O3/c20-15-4-5-16-14(10-15)6-9-22(16)12-17(23)21-13-19(11-18(24)25)7-2-1-3-8-19/h4-6,9-10H,1-3,7-8,11-13H2,(H,21,23)(H,24,25) |
InChI Key |
CQPMTUNGNYWZCG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(CC(=O)O)CNC(=O)CN2C=CC3=C2C=CC(=C3)Br |
Origin of Product |
United States |
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